![molecular formula C50H62N14O6S2 B12370657 (2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACBI3 is a small molecule compound known for its ability to degrade oncogenic KRAS proteins. It is a pan-KRAS degrader, meaning it can target and degrade multiple KRAS mutations, which are commonly found in various cancers . The molecular formula of ACBI3 is C₅₀H₆₂N₁₄O₆S₂, and it has a molecular weight of 1019.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACBI3 involves multiple steps, starting from intermediate compounds. The key intermediates include compounds E-10c, K-13a, and A-4e. The final product, ACBI3, is obtained through a series of chemical reactions involving these intermediates .
Industrial Production Methods
Industrial production of ACBI3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, storage at specific temperatures, and formulation for in vivo experiments .
Chemical Reactions Analysis
Types of Reactions
ACBI3 undergoes various chemical reactions, including:
Oxidation: ACBI3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ACBI3 into reduced forms.
Substitution: ACBI3 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ACBI3 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. These reagents are used under specific conditions to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of ACBI3 depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Scientific Research Applications
ACBI3 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the degradation of oncogenic KRAS proteins, which are implicated in various cancers such as lung, colorectal, and pancreatic cancers . ACBI3 has shown promising results in inhibiting the growth of cancer cell lines driven by KRAS mutations and inducing tumor regression in vivo . Additionally, it is used in drug discovery and development to explore new therapeutic strategies for targeting KRAS-driven cancers .
Mechanism of Action
ACBI3 exerts its effects by targeting and degrading oncogenic KRAS proteins. The compound forms a ternary complex with KRAS and the von Hippel-Lindau (VHL) protein, leading to the ubiquitination and subsequent degradation of KRAS . This degradation results in the inhibition of KRAS-driven signaling pathways, thereby suppressing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ACBI3 include other KRAS degraders and inhibitors such as compound 3 and compound 4 . These compounds also target KRAS proteins but may differ in their potency and spectrum of activity.
Uniqueness of ACBI3
ACBI3 is unique in its ability to degrade a wide range of KRAS mutations, including those not yet tractable by inhibitors . This broad-spectrum activity makes ACBI3 a valuable tool in cancer research and drug development. Compared to other KRAS degraders, ACBI3 has shown more profound and sustained pathway modulation across various KRAS mutant cell lines .
Properties
Molecular Formula |
C50H62N14O6S2 |
|---|---|
Molecular Weight |
1019.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H62N14O6S2/c1-29(2)42(47(68)63-25-34(66)22-38(63)46(67)55-37(27-65)32-11-13-33(14-12-32)43-31(4)54-28-71-43)64-26-40(58-60-64)69-21-7-6-18-61-19-9-20-62(30(3)24-61)49-53-17-15-36(56-49)45-57-48(70-59-45)50(5)16-8-10-39-41(50)35(23-51)44(52)72-39/h11-15,17,26,28-30,34,37-38,42,65-66H,6-10,16,18-22,24-25,27,52H2,1-5H3,(H,55,67)/t30-,34+,37-,38-,42-,50-/m0/s1 |
InChI Key |
DQRZNYPHOWVXPQ-YDUPODKQSA-N |
Isomeric SMILES |
C[C@H]1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
Canonical SMILES |
CC1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


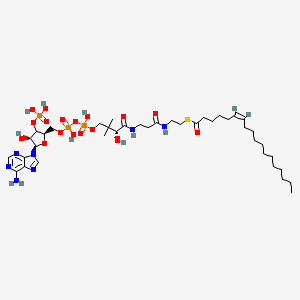
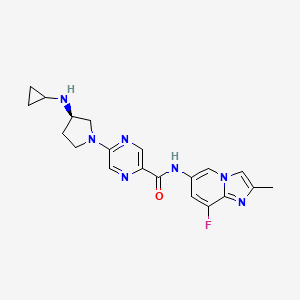
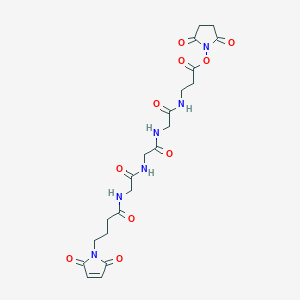
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
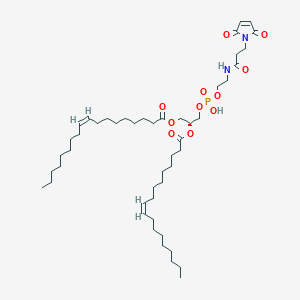

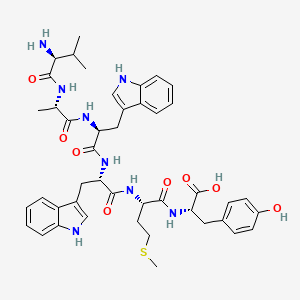




![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)


